molecular formula C18H28O2 B13737256 3,5-Octadecadiynoic acid CAS No. 174063-98-0

3,5-Octadecadiynoic acid

Cat. No.: B13737256
CAS No.: 174063-98-0
M. Wt: 276.4 g/mol
InChI Key: DIKLZTDHCOPWIZ-UHFFFAOYSA-N
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Description

3,5-Octadecadiynoic acid is a unique fatty acid characterized by the presence of two triple bonds at the 3rd and 5th positions of its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Octadecadiynoic acid typically involves the oxidative coupling of acetylenic precursors. One common method is the coupling of 6-heptynoic acid with 1-undecyne in the presence of a cuprous chloride catalyst. The reaction conditions often include the use of sulfur dioxide to maintain the catalytic activity of cuprous chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Octadecadiynoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The triple bonds in this compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and other oxygenated derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

3,5-Octadecadiynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Octadecadiynoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The compound’s ability to form reactive intermediates, such as radicals and epoxides, plays a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    9,12-Octadecadiynoic acid: Another acetylenic fatty acid with similar structural features but different positions of triple bonds.

    9,12,15-Octadecatrienoic acid: A polyunsaturated fatty acid with three double bonds.

Uniqueness

Its ability to undergo a wide range of chemical reactions and form various derivatives makes it a valuable compound in research and industry .

Properties

CAS No.

174063-98-0

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-3,5-diynoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-12,17H2,1H3,(H,19,20)

InChI Key

DIKLZTDHCOPWIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC#CCC(=O)O

Origin of Product

United States

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